BENGHE Foundational & Exploratory

Check Availability & Pricing

2-Chloro-6-methylthieno[2,3-d]pyrimidine IUPAC
name

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-Chloro-6-methylthieno[2,3-
Compound Name:
dJpyrimidine

Cat. No.: B1457546
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Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methylthieno[2,3-
d]pyrimidine, a heterocyclic compound of significant interest in modern medicinal chemistry.
We will explore its foundational role as a key synthetic intermediate, detailing its
physicochemical properties, synthesis, and reactivity. The narrative emphasizes the strategic
importance of the thieno[2,3-d]pyrimidine scaffold as a purine bioisostere, which has
established it as a "privileged structure" in the design of targeted therapeutics. This document
provides researchers, scientists, and drug development professionals with detailed, field-
proven protocols for its synthesis, derivatization, and analysis, alongside insights into its
application in the development of kinase inhibitors, with a special focus on targeting oncogenic
pathways like c-MET.

Part I: Core Compound Profile
The Thieno[2,3-d]pyrimidine Scaffold: A Privileged Core

The thieno[2,3-d]pyrimidine system is a fused bicyclic heterocycle comprising a thiophene ring
fused to a pyrimidine ring. Its structural resemblance to purine bases, such as adenine, makes
it an excellent bioisostere, capable of interacting with the ATP-binding sites of numerous
enzymes, particularly kinases.[1][2] This mimicry has rendered the scaffold an opulent source
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of bioactive molecules with a broad range of medical applications, including anticancer, anti-
inflammatory, antimicrobial, and CNS protective activities.[1][3] Many therapeutic agents, both
approved and investigational, are built upon this core, underscoring its importance in drug
discovery.[2][4]

Introduction to 2-Chloro-6-methylthieno[2,3-d]pyrimidine

Among the derivatives of this scaffold, 2-Chloro-6-methylthieno[2,3-d]pyrimidine stands out
not as an end-product, but as a crucial and versatile synthetic building block. The strategic
placement of a chloro group at the C2 position of the pyrimidine ring activates it for nucleophilic
aromatic substitution (SNAr). This feature provides a reliable chemical handle for introducing a
wide array of functional groups, enabling the systematic exploration of the chemical space
around the core scaffold to optimize biological activity, selectivity, and pharmacokinetic
properties. The methyl group at the C6 position of the thiophene ring serves as a simple
substitution that can influence molecular recognition and metabolic stability.

Chemical Identity & Physicochemical Properties

Accurate identification is paramount for regulatory compliance and scientific reproducibility. The
key identifiers for this compound are summarized below.

Identifier Value

IUPAC Name 2-Chloro-6-methylthieno[2,3-d]pyrimidine
CAS Number 1225875-20-6[5]

Molecular Formula C7HsCIN2S

Molecular Weight 184.65 g/mol

Canonical SMILES CC1=CC2=C(S1)N=C(N=C2)ClI

InChl Key FHNORCFNZYSLNZ-UHFFFAOYSA-N

A note on physical properties: As a specialized laboratory reagent, experimentally determined
physical constants such as melting point and solubility are not always published and should be
determined empirically upon receipt. It is typically supplied as a solid.
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Part II: Synthesis & Chemical Reactivity

Retrosynthetic Analysis

The synthesis of 2-Chloro-6-methylthieno[2,3-d]pyrimidine is logically approached via a
convergent strategy. The core thienopyrimidine structure is built first, followed by the
introduction of the reactive chloro group. This avoids carrying a highly reactive functional group
through multiple synthetic steps. The thiophene ring itself is most efficiently constructed from
acyclic precursors using the well-established Gewald reaction.

2-Chloro-6-methylthieno[2,3-d]pyrimidine

Chlorination (e.g., POCIs)

(G-Methylthieno[z,3-d]pyrimidin-4(3H)-one)

yclization (e.g., Formic Acid)

(Z-Amino-5-methylthiophene-3-carbonitri@

ewald Reaction

Propionaldehyde + Malononitrile + Sulfur

Click to download full resolution via product page

Caption: Retrosynthetic pathway for the target compound.

Recommended Synthetic Protocol

This three-step protocol is a robust and scalable method for laboratory synthesis.

Step 1: Gewald Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile
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The Gewald three-component reaction is a one-pot synthesis of 2-aminothiophenes from a
carbonyl compound, an active methylene nitrile, and elemental sulfur, catalyzed by a base.[6]
[7] This step constructs the substituted thiophene ring.

» Rationale: This multicomponent reaction is highly efficient for creating polysubstituted 2-
aminothiophenes. Propionaldehyde is chosen as the carbonyl component to install the
required methyl group at the C5 position of the resulting thiophene.

e Protocol:

o To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,
add ethanol (200 mL).

o Add propionaldehyde (7.25 g, 0.125 mol), malononitrile (8.25 g, 0.125 mol), and elemental
sulfur (4.0 g, 0.125 mol).

o Add triethylamine (12.6 g, 0.125 mol) dropwise as the catalyst. The addition is exothermic.

o Heat the mixture to reflux (approx. 78°C) and maintain for 3 hours. Monitor reaction
progress by TLC.

o Cool the reaction mixture to room temperature and then chill in an ice bath for 1 hour to
precipitate the product.

o Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry
under vacuum to yield 2-amino-5-methylthiophene-3-carbonitrile as a solid.

Step 2: Cyclization to 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one

The pyrimidine ring is formed by reacting the 2-aminothiophene intermediate with a one-carbon
source, such as formic acid, which serves as both reagent and solvent.

o Rationale: Formic acid provides the necessary carbon atom to close the pyrimidine ring. The
reaction proceeds via formylation of the amino group, followed by an intramolecular
cyclization and dehydration to yield the stable thienopyrimidinone.[8]

e Protocol:
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[e]

In a 250 mL round-bottom flask, suspend the 2-amino-5-methylthiophene-3-carbonitrile
(13.8 g, 0.1 mol) in formic acid (88%, 100 mL).

o Heat the mixture to reflux (approx. 100-110°C) for 4 hours. The solid will gradually
dissolve as the reaction proceeds.

o After completion, cool the mixture to room temperature and pour it slowly into 500 mL of
ice-cold water with vigorous stirring.

o A precipitate will form. Continue stirring for 30 minutes.

o Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral,
and then wash with a small amount of cold ethanol.

o Dry the product in a vacuum oven at 60°C to yield 6-methylthieno[2,3-d]pyrimidin-4(3H)-
one.

Step 3: Chlorination to 2-Chloro-6-methylthieno[2,3-d]pyrimidine

The final step involves the conversion of the pyrimidinone to the target chloropyrimidine using a
standard chlorinating agent like phosphorus oxychloride (POCIs).

o Rationale: The hydroxyl group of the pyrimidinone tautomer is converted into a good leaving
group by POCIs, which is then displaced by a chloride ion in a nucleophilic substitution
reaction, yielding the desired 2-chloro product.[9] A catalytic amount of a tertiary amine like
N,N-dimethylaniline can accelerate the reaction.

e Protocol:

o Caution: This reaction should be performed in a well-ventilated fume hood as POCIs is
corrosive and reacts violently with water.

o To a 100 mL flask equipped with a reflux condenser and drying tube, add 6-
methylthieno[2,3-d]pyrimidin-4(3H)-one (8.3 g, 0.05 mol) and phosphorus oxychloride
(POCls, 30 mL).

o Add a catalytic amount of N,N-dimethylaniline (0.5 mL).
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o Heat the mixture to reflux (approx. 107°C) for 3 hours.

o Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto
300 g of crushed ice with constant stirring.

o The product will precipitate. Neutralize the acidic solution by the slow addition of a
saturated sodium bicarbonate solution until effervescence ceases.

o Extract the product with dichloromethane (3 x 100 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to obtain the crude product.

o Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water)
to yield pure 2-Chloro-6-methylthieno[2,3-d]pyrimidine.

Core Reactivity: The C2-Chloro Position as a Synthetic
Handle

The C2-chloro substituent is the key to the utility of this molecule. It is an excellent leaving
group for SNAr reactions, allowing for the introduction of various nucleophiles (amines,
alcohols, thiols) to build molecular diversity.[10][11] This is the foundational step for creating
libraries of compounds for structure-activity relationship (SAR) studies.

R-OH R-SH
(Alcohol/Phenol) (Thiol)
—>(2-Thioether Derivative]

2-Chloro-6-methyl-
thieno[2,3-d]pyrimidine

R-NH:2
(Primary/Secondary Amine)

\
[Z-Amino Derivative]

2-Ether Derivative
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Caption: Common SNAr derivatization reactions.
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Protocol: Nucleophilic Aromatic Substitution (SNAr)
with an Amine

o Rationale: This protocol exemplifies the facile displacement of the C2-chloride. A mild base is
used to quench the HCI byproduct. The reaction is typically clean and high-yielding.

e Protocol:

o Dissolve 2-Chloro-6-methylthieno[2,3-d]pyrimidine (1.85 g, 10 mmol) in a suitable
solvent like N,N-dimethylformamide (DMF) or isopropanol (50 mL) in a round-bottom flask.

o Add the desired primary or secondary amine (11 mmol, 1.1 equivalents).

o Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.42 g, 11 mmol, 1.1
equivalents).

o Heat the reaction mixture to 80-100°C and stir for 2-6 hours, monitoring by TLC or LC-MS.

o After completion, cool the reaction, and if a precipitate has formed, collect it by filtration.
Otherwise, remove the solvent under reduced pressure.

o Purify the residue by column chromatography or recrystallization to obtain the desired 2-
amino-6-methylthieno[2,3-d]pyrimidine derivative.

Part lll: Application in Drug Discovery
A Key Building Block for Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a
hallmark of many diseases, especially cancer.[3][12] Thienopyrimidine derivatives have been
successfully developed as inhibitors of various kinases, including EGFR, VEGFR, and c-Met,
by competing with ATP at the enzyme's active site.[2] The 2-Chloro-6-methylthieno[2,3-
d]pyrimidine scaffold provides an ideal starting point for designing such inhibitors. The C2
position is typically functionalized with a group that interacts with the hinge region of the kinase,
while other positions can be modified to achieve selectivity and desired physicochemical

properties.
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Case Study: Targeting the c-MET Signaling Pathway

The c-MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a
critical role in cell proliferation, motility, and invasion.[1][13] Aberrant activation of the c-MET
pathway is implicated in the progression and metastasis of numerous cancers.[4][12]
Consequently, c-MET is a high-value target for therapeutic intervention. Many potent c-MET
inhibitors feature the thieno[2,3-d]pyrimidine core, where the C2 substituent is often an amine-
linked aromatic or heteroaromatic group.

Thienopyrimidine

Inhibitor

/
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Caption: Inhibition of the c-MET signaling cascade.

Part IV: Analytical & Safety Protocols
Quality Control: Purity Assessment by RP-HPLC

Purity verification is essential. Reversed-Phase High-Performance Liquid Chromatography
(RP-HPLC) is the standard method for assessing the purity of heterocyclic intermediates.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://pubmed.ncbi.nlm.nih.gov/22128289/
https://www.abbviescience.com/en/cancer-targets/c-met.html
https://aacrjournals.org/clincancerres/article-pdf/12/12/3657/1963771/3657.pdf
https://www.benchchem.com/product/b1457546?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1457546?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Rationale: RP-HPLC separates the target compound from starting materials, byproducts,
and degradation products based on differential partitioning between a nonpolar stationary
phase and a polar mobile phase.

» Protocol:
o System: HPLC with UV detector.
o Column: C18 column (e.g., 4.6 x 150 mm, 5 pm).
o Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
o Mobile Phase B: Acetonitrile with 0.1% TFA.

o Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to
10% B and re-equilibrate.

o Flow Rate: 1.0 mL/min.
o Detection: UV at 254 nm.
o Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile/water (1:1).

o Analysis: Inject 10 pL and integrate the peak areas. Purity is expressed as the percentage
of the main peak area relative to the total area of all peaks.

Structural Elucidation: Spectroscopic Signhatures

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the C6-methyl group
(around 2.5 ppm), a singlet for the C5-proton (around 7.0-7.5 ppm), and a singlet for the C4-
proton (around 8.5-9.0 ppm).

e 13C NMR: The carbon spectrum will show distinct signals for the methyl carbon, the
thiophene carbons, and the pyrimidine carbons, including the characteristic C-Cl carbon.

e Mass Spectrometry: The mass spectrum will show a molecular ion peak (M*) and an M+2
peak in an approximate 3:1 ratio, which is the characteristic isotopic signature for a
compound containing one chlorine atom.
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Safety & Handling Precautions

As a chlorinated heterocyclic compound, 2-Chloro-6-methylthieno[2,3-d]pyrimidine requires
careful handling.

o Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves
(nitrile is generally sufficient for solids, but check compatibility), and safety glasses or
goggles.[14]

o Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust
and contact with skin and eyes. Wash hands thoroughly after handling.[15]

o Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and moisture.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion & Future Perspectives

2-Chloro-6-methylthieno[2,3-d]pyrimidine is a quintessential example of a high-value
synthetic intermediate. Its strategic design, combining the biologically relevant thienopyrimidine
scaffold with a reactive chemical handle, makes it an indispensable tool for medicinal chemists.
The robust and well-understood synthetic routes to its preparation and derivatization ensure its
continued use in the discovery of novel therapeutics. Future work will likely focus on leveraging
this building block to develop next-generation kinase inhibitors with improved selectivity
profiles, novel mechanisms of action, and the ability to overcome drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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